molecular formula C15H24N4O2S B215074 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

Cat. No. B215074
M. Wt: 324.4 g/mol
InChI Key: AWFFSMIFQFAWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine, also known as PIPES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PIPES is a sulfonated piperazine derivative that is commonly used as a buffer in biochemical and physiological experiments.

Mechanism of Action

1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine acts as a buffering agent by accepting or donating protons to maintain a constant pH. The sulfonic acid group of 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is negatively charged at physiological pH, which allows it to interact with positively charged molecules. This property makes 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine an effective buffer in experiments involving proteins and nucleic acids.
Biochemical and Physiological Effects:
1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to have minimal effects on biochemical and physiological processes. The compound is considered to be non-toxic and non-reactive, making it an ideal buffer for experiments involving living organisms.

Advantages and Limitations for Lab Experiments

1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has several advantages as a buffer in lab experiments. It has a high buffering capacity, is effective at physiological pH, and has minimal effects on biochemical and physiological processes. However, 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has some limitations, including a limited pH range and a tendency to form insoluble salts at high concentrations.

Future Directions

There are several future directions for 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine research. One area of interest is the development of new 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine derivatives with improved properties, such as increased buffering capacity and a wider pH range. Another area of interest is the use of 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine in drug delivery systems, as the compound has been shown to have minimal toxicity and reactivity. Additionally, 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine could be used in the development of new diagnostic tools, such as biosensors and imaging agents.

Synthesis Methods

The synthesis of 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine involves the reaction of 1-methylpiperazine with 4-chloropyridine-3-sulfonic acid under basic conditions. The reaction results in the formation of 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine as a white crystalline solid. The yield of 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is typically high, and the compound is relatively easy to purify.

Scientific Research Applications

1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is widely used as a buffer in biochemical and physiological experiments. The compound has a pKa of 7.5, which makes it an ideal buffer for experiments conducted at physiological pH. 1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is also commonly used in electrophoresis, gel electrophoresis, and protein crystallography.

properties

Product Name

1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

1-methyl-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine

InChI

InChI=1S/C15H24N4O2S/c1-17-9-11-18(12-10-17)14-5-6-16-13-15(14)22(20,21)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3

InChI Key

AWFFSMIFQFAWIB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

solubility

48.7 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.